REACTION_CXSMILES
|
N1C=CN=CC=1.[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].N1C=CC=CC=1.O>>[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].[CH3:16][C:8]1[CH:9]=[N:10][C:11]([CH3:13])=[CH:12][N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=C1
|
Name
|
pyridine water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O
|
Name
|
piperazine-2,5-dicarboxylates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CNC(C1)C(=O)O)C(=O)O
|
Name
|
pyrazine diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
83
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC(=C1)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrogenation of the alkaline solution at room temperature
|
Type
|
CUSTOM
|
Details
|
to afford trans-64
|
Type
|
CUSTOM
|
Details
|
no evidence for the geometric assignment was provided
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CNC(C1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC(=C1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(N=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CN=CC=1.[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].N1C=CC=CC=1.O>>[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].[CH3:16][C:8]1[CH:9]=[N:10][C:11]([CH3:13])=[CH:12][N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=C1
|
Name
|
pyridine water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O
|
Name
|
piperazine-2,5-dicarboxylates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CNC(C1)C(=O)O)C(=O)O
|
Name
|
pyrazine diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
83
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC(=C1)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrogenation of the alkaline solution at room temperature
|
Type
|
CUSTOM
|
Details
|
to afford trans-64
|
Type
|
CUSTOM
|
Details
|
no evidence for the geometric assignment was provided
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CNC(C1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC(=C1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(N=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C=CN=CC=1.[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].N1C=CC=CC=1.O>>[NH:7]1[CH2:12][CH:11]([C:13]([OH:15])=[O:14])[NH:10][CH2:9][CH:8]1[C:16]([OH:18])=[O:17].[N:19]1[CH:24]=[C:23]([C:25]([OH:27])=[O:26])[N:22]=[CH:21][C:20]=1[C:28]([OH:30])=[O:29].[CH3:16][C:8]1[CH:9]=[N:10][C:11]([CH3:13])=[CH:12][N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=C1
|
Name
|
pyridine water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O
|
Name
|
piperazine-2,5-dicarboxylates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CNC(C1)C(=O)O)C(=O)O
|
Name
|
pyrazine diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
83
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC(=C1)C(=O)O)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by hydrogenation of the alkaline solution at room temperature
|
Type
|
CUSTOM
|
Details
|
to afford trans-64
|
Type
|
CUSTOM
|
Details
|
no evidence for the geometric assignment was provided
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(CNC(C1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC(=C1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(N=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |